molecular formula C12H19NO2 B13309454 2-[(Butylamino)methyl]-4-methoxyphenol

2-[(Butylamino)methyl]-4-methoxyphenol

Cat. No.: B13309454
M. Wt: 209.28 g/mol
InChI Key: WRYCPTUUSRDAGD-UHFFFAOYSA-N
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Description

2-[(Butylamino)methyl]-4-methoxyphenol is an organic compound with the molecular formula C12H19NO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its phenolic structure, which includes a butylamino group and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylamino)methyl]-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: Acidic or basic catalysts can be used to enhance the reaction rate.

    Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and provide a medium for the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylamino)methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

2-[(Butylamino)methyl]-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]-4-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The butylamino group enhances its solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Butylamino)methyl]-2-methoxyphenol
  • 2-(Butylamino)cinchomeronic dinitrile derivatives

Uniqueness

2-[(Butylamino)methyl]-4-methoxyphenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(butylaminomethyl)-4-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-8-11(15-2)5-6-12(10)14/h5-6,8,13-14H,3-4,7,9H2,1-2H3

InChI Key

WRYCPTUUSRDAGD-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)OC)O

Origin of Product

United States

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